molecular formula C14H15NOS B14545031 N-Methyl-N-(5-methylthiophen-2-yl)-2-phenylacetamide CAS No. 62188-12-9

N-Methyl-N-(5-methylthiophen-2-yl)-2-phenylacetamide

Cat. No.: B14545031
CAS No.: 62188-12-9
M. Wt: 245.34 g/mol
InChI Key: WJPSHLBDFCGMCP-UHFFFAOYSA-N
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Description

N-Methyl-N-(5-methylthiophen-2-yl)-2-phenylacetamide is a synthetic organic compound that belongs to the class of thiophene derivatives Thiophene is a five-membered heteroaromatic compound containing a sulfur atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Methyl-N-(5-methylthiophen-2-yl)-2-phenylacetamide typically involves the following steps:

    Formation of the Thiophene Ring: The thiophene ring can be synthesized through various methods, including the Paal-Knorr synthesis, which involves the cyclization of 1,4-diketones with sulfur sources.

    Substitution Reactions: The methyl group is introduced at the 5-position of the thiophene ring through electrophilic substitution reactions.

    Amide Formation: The final step involves the formation of the amide bond. This can be achieved by reacting the thiophene derivative with N-methyl-2-phenylacetamide under appropriate conditions, such as using coupling reagents like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors and automated synthesis platforms to streamline the process.

Chemical Reactions Analysis

Types of Reactions

N-Methyl-N-(5-methylthiophen-2-yl)-2-phenylacetamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction of the amide group can lead to the formation of amines.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiophene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are employed under controlled conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted thiophene derivatives.

Scientific Research Applications

N-Methyl-N-(5-methylthiophen-2-yl)-2-phenylacetamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-Methyl-N-(5-methylthiophen-2-yl)-2-phenylacetamide involves its interaction with specific molecular targets, such as enzymes and receptors. The thiophene ring and amide group play crucial roles in binding to these targets, modulating their activity and leading to the desired biological effects. The exact pathways and molecular interactions depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • N-Methyl-N-(2-thienyl)-2-phenylacetamide
  • N-Methyl-N-(3-methylthiophen-2-yl)-2-phenylacetamide
  • N-Methyl-N-(5-ethylthiophen-2-yl)-2-phenylacetamide

Uniqueness

N-Methyl-N-(5-methylthiophen-2-yl)-2-phenylacetamide is unique due to the presence of the methyl group at the 5-position of the thiophene ring, which can influence its chemical reactivity and biological activity. This structural feature may enhance its binding affinity to specific targets and improve its pharmacological properties compared to similar compounds.

Properties

CAS No.

62188-12-9

Molecular Formula

C14H15NOS

Molecular Weight

245.34 g/mol

IUPAC Name

N-methyl-N-(5-methylthiophen-2-yl)-2-phenylacetamide

InChI

InChI=1S/C14H15NOS/c1-11-8-9-14(17-11)15(2)13(16)10-12-6-4-3-5-7-12/h3-9H,10H2,1-2H3

InChI Key

WJPSHLBDFCGMCP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(S1)N(C)C(=O)CC2=CC=CC=C2

Origin of Product

United States

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